Downstream DDR1 Inhibitory Potency of 5-Chloro-2-ethylsulfonylphenylmethyl Derivatives vs. Unsubstituted Phenylacetic Acid Derivatives
Compounds elaborated from 2-(5-chloro-2-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-64-6) as the core building block demonstrate potent DDR1 kinase inhibition, whereas derivatives constructed from the dechlorinated or para-substituted ethylsulfonylphenylacetic acid analogs exhibit no measurable DDR1 activity. In the LanthaScreen Eu Kinase Binding Assay, the elaborated derivative 5-chloro-2-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(trifluoromethyl)isoquinolin-1-one (derived from CAS 383135-64-6) exhibits an IC50 of 25 nM against DDR1 [1]. Similarly, 3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)quinazolin-4-one yields an IC50 of 36 nM [2]. In contrast, analogous quinazolinone or isoquinolinone derivatives built from 2-(4-(ethylsulfonyl)phenyl)acetic acid (CAS 383135-47-5) or 2-(3-(ethylsulfonyl)phenyl)acetic acid (CAS family) show no detectable DDR1 binding at concentrations up to 10 µM [3].
| Evidence Dimension | DDR1 binding affinity (IC50) of elaborated derivatives containing the building block moiety |
|---|---|
| Target Compound Data | IC50 = 25 nM (isoquinolinone derivative); IC50 = 36 nM (quinazolinone derivative) |
| Comparator Or Baseline | IC50 >10,000 nM (analogous derivatives built from 2-(4-(ethylsulfonyl)phenyl)acetic acid, CAS 383135-47-5, and other positional isomers without the 5-chloro substituent) |
| Quantified Difference | ≥400-fold enhancement in potency attributable to 5-chloro-2-ethylsulfonyl substitution pattern |
| Conditions | LanthaScreen Eu Kinase Binding Assay (Life Technologies); recombinant human DDR1 kinase domain; IC50 determined by displacement of Alexa Fluor 647-labeled ATP-competitive tracer. |
Why This Matters
This >400-fold potency differential demonstrates that purchasing the correct building block (CAS 383135-64-6) is a non-negotiable prerequisite for synthesizing DDR1 inhibitors with nanomolar activity; substitution with cheaper or more readily available phenylacetic acid analogs will produce inactive final compounds.
- [1] BindingDB. (2025). BDBM401083: 5-Chloro-2-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(trifluoromethyl)isoquinolin-1-one, IC50 = 25 nM (DDR1). BindingDB, UCSD. View Source
- [2] BindingDB. (2025). BDBM401140: 3-[(5-Chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)quinazolin-4-one, IC50 = 36 nM (DDR1). BindingDB. View Source
- [3] Patent US10005739. (2018). DDR1 inhibitors. Binding data for comparator scaffolds lacking 5-chloro-2-ethylsulfonyl substitution showing no significant DDR1 inhibition below 10 µM. USPTO. View Source
